2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10-13(11(2)21-18-10)7-15(20)16-8-12-9-17-19-6-4-3-5-14(12)19/h9H,3-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRURLWARMMDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a new flavoring substance and has been used as a flavor modifier
Mode of Action
It is known to modify the flavor profile of various food categories, but the specific interactions with its targets and the resulting changes are yet to be elucidated.
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has attracted attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure
The compound features:
- An isoxazole ring , which contributes to its biological activity.
- A tetrahydropyrazolo moiety , enhancing its interaction with biological targets.
- An acetamide functional group , which may influence solubility and bioavailability.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction.
- Preparation of the Tetrahydropyrazolo Intermediate : This is synthesized via a reaction involving appropriate precursors under controlled conditions.
- Final Coupling Reaction : The isoxazole and tetrahydropyrazolo intermediates are coupled to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The isoxazole and tetrahydropyrazolo groups facilitate binding to these targets, leading to modulation of their activities.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antimicrobial Activity : It has been noted for its effectiveness against various bacterial strains.
- Antitumor Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
Antitumor Activity Evaluation
In vitro assays demonstrated that 2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide effectively inhibited the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Mechanisms
Research has shown that this compound can reduce pro-inflammatory cytokine levels in cell cultures treated with inflammatory stimuli. This suggests a potential application in treating chronic inflammatory conditions .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
